3-(1,2,4-Oxadiazol-5-yl)propan-1-amine hydrochloride
Overview
Description
3-(1,2,4-Oxadiazol-5-yl)propan-1-amine hydrochloride is a chemical compound characterized by its unique structure, which includes a 1,2,4-oxadiazole ring attached to a propan-1-amine group
Mechanism of Action
1,2,4-Oxadiazoles have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antifungal, antibacterial, antiviral, and anticancer activities . The biological activity of 1,2,4-oxadiazoles is believed to be related to their ability to interact with various enzymes and receptors in the body, although the specific targets and modes of action can vary widely depending on the specific structure of the compound .
The pharmacokinetics of 1,2,4-oxadiazoles, including their absorption, distribution, metabolism, and excretion (ADME) properties, can also vary depending on their specific structure. Factors such as the compound’s lipophilicity, molecular size, and the presence of functional groups can influence its bioavailability and distribution within the body .
The action environment, or the conditions under which the compound exerts its effects, can also influence its efficacy and stability. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route is the cyclization of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method allows for the formation of the oxadiazole ring and subsequent attachment of the propan-1-amine group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures can significantly impact the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 3-(1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a precursor for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of materials, such as polymers and coatings, due to its chemical properties.
Comparison with Similar Compounds
2-(1,2,4-oxadiazol-5-yl)anilines
3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoic acid
4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Uniqueness: 3-(1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride stands out due to its specific structural features and potential applications. While similar compounds may share the oxadiazole ring, the presence of the propan-1-amine group and its hydrochloride form contribute to its distinct properties and uses.
Properties
IUPAC Name |
3-(1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.ClH/c6-3-1-2-5-7-4-8-9-5;/h4H,1-3,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJYYEKRXKIKRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC(=N1)CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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